4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
描述
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated under Chemical Abstracts Service registry number 219312-90-0, establishing its unique chemical identity in scientific databases. Alternative systematic names include 4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid and 1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid, reflecting different numbering conventions for the piperazine ring system.
The molecular formula C₂₀H₂₀N₂O₄ indicates the presence of twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 352.39 grams per mole. The compound exhibits characteristic molecular properties consistent with its classification as a substituted piperazine derivative bearing both carboxylic acid and carbamate functional groups. The fluorenylmethoxycarbonyl moiety serves as a protecting group commonly employed in solid-phase peptide synthesis, where it provides amino protection that can be selectively removed under basic conditions.
Molecular Architecture: Stereochemical Configuration and Conformational Analysis
The molecular architecture of this compound features a six-membered piperazine ring in a chair conformation, with two nitrogen atoms positioned at the 1 and 4 positions relative to each other. The compound exists as stereoisomers due to the presence of a chiral center at the carbon bearing the carboxylic acid group at position 2 of the piperazine ring. Both (R)- and (S)-enantiomers have been characterized, with distinct Chemical Abstracts Service numbers assigned to each stereoisomer: the (S)-enantiomer is designated as 915749-50-7, while the (R)-enantiomer carries the identifier 747393-31-3.
The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity. The (S)-enantiomer, specifically (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, exhibits specific spatial arrangements that affect its interactions with enzymes and receptors in biological systems. The fluorenyl group introduces considerable steric bulk, constraining the conformational flexibility of the molecule and creating a distinctive molecular shape that influences its packing in crystal structures and its behavior in solution.
Conformational analysis reveals that the fluorenylmethoxycarbonyl group adopts preferred orientations relative to the piperazine ring, minimizing steric interactions while maintaining optimal electronic overlap between the aromatic system and the carbamate functionality. The carboxylic acid group at position 2 can participate in intramolecular and intermolecular hydrogen bonding, further stabilizing specific conformational states and influencing the compound's physical properties.
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic studies of this compound reveal detailed information about its solid-state structure and molecular packing arrangements. The compound crystallizes in specific space groups that accommodate the bulky fluorenyl substituent and allow for optimal intermolecular interactions. The melting point has been reported as 265°C with decomposition, indicating thermal stability up to relatively high temperatures before degradation occurs.
The crystal structure exhibits characteristic hydrogen bonding networks formed between carboxylic acid groups of adjacent molecules, creating extended chains or dimeric arrangements that stabilize the crystal lattice. The fluorenyl groups engage in π-π stacking interactions, contributing to the overall stability of the crystalline form and influencing the compound's solubility characteristics and physical handling properties.
Solid-state packing analysis demonstrates that the molecules arrange themselves to minimize steric clashes between the bulky fluorenyl groups while maximizing favorable intermolecular interactions. The piperazine rings adopt conformations that facilitate optimal packing density, with the nitrogen atoms often participating in weak hydrogen bonding interactions with neighboring molecules or solvent molecules when crystals are obtained from specific solvents.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides comprehensive fingerprinting data essential for compound identification and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the compound's structural features. The fluorenyl protons appear as complex multipets in the aromatic region between 7.30 and 7.73 parts per million, with the distinctive fluorenyl methylene protons appearing as a characteristic pattern around 4.43 parts per million.
The piperazine ring protons exhibit specific chemical shifts and coupling patterns that confirm the substitution pattern and stereochemistry. The carboxylic acid proton typically appears as a broad signal that may exchange with deuterium in deuterated solvents, while the methylene protons of the piperazine ring display characteristic multipicity patterns reflecting their chemical environment and vicinal coupling relationships.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbons appearing in the expected downfield regions around 155.6 and 177.5 parts per million. The aromatic carbons of the fluorenyl system exhibit characteristic chemical shifts between 120.0 and 143.7 parts per million, while the aliphatic carbons of the piperazine ring appear in the upfield region.
Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 352 corresponding to the protonated molecular ion [M+H]⁺, along with characteristic fragmentation patterns that include loss of the fluorenylmethoxycarbonyl group and formation of piperazine-derived fragments. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid carbonyl stretch, the carbamate carbonyl stretch, and the aromatic carbon-hydrogen stretching vibrations of the fluorenyl system, providing additional confirmation of the compound's structural features.
属性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOLCRCKMWZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400379 | |
| Record name | 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-90-0 | |
| Record name | 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fmoc-piperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
The primary target of 4-Fmoc-piperazine-2-carboxylic acid is the amine group in peptide synthesis. The compound is used as a protecting group for amines during the synthesis process.
Mode of Action
The compound, also known as Fmoc carbamate, is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed rapidly by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
The compound plays a crucial role in the chemical peptide synthesis pathway . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity.
Result of Action
The result of the action of 4-Fmoc-piperazine-2-carboxylic acid is the successful synthesis of peptides with protected amine groups. This protection is crucial for the formation of peptide bonds without unwanted side reactions.
Action Environment
The compound is sensitive to the presence of bases, which can remove the Fmoc group. Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound should be stored at -20° C to maintain its stability.
生物活性
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, known by its CAS number 219312-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 352.38 g/mol. It is characterized by a piperazine core substituted with a fluorenylmethoxycarbonyl group, which enhances its lipophilicity and potential for biological interaction.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 219312-90-0 |
| Purity | ≥95% |
| Storage Conditions | 2-8°C, in dark |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit Src family kinases, which are implicated in various cancers. A study demonstrated that compounds similar to this compound could significantly reduce autophosphorylation of Src at tyrosine 419 (Y419), a critical residue for its kinase activity .
The mechanism by which this compound exerts its biological effects appears to involve the disruption of protein-protein interactions essential for cancer cell proliferation and survival. The binding affinity to lipidated proteins has been shown to interfere with the signaling pathways activated by Src kinases .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound were tested against the HCT116 colon cancer cell line, showing IC50 values indicative of significant anticancer activity .
Case Studies
-
Study on Src Kinase Inhibition :
- Objective : To evaluate the efficacy of the compound in inhibiting Src kinase activity.
- Methodology : Homogeneous Time Resolved Fluorescence (HTRF) screening was used to identify potent inhibitors.
- Results : The compound demonstrated a marked reduction in Src autophosphorylation, suggesting its potential as a therapeutic agent in cancers where Src is overactive.
-
Cytotoxicity Assays :
- Objective : To assess the cytotoxic effects against breast and colon cancer cells.
- Methodology : MTT assays were performed on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.
- Results : The compound exhibited IC50 values of approximately 6.2 μM against HCT116 cells, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .
科学研究应用
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .
Neuropharmacology
This compound has also been investigated for its neuropharmacological properties. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions suggest potential applications in treating neurodegenerative diseases and psychiatric disorders .
Drug Delivery Systems
Nanoparticle Formulations
this compound has been utilized in the formulation of nanoparticles for targeted drug delivery. The compound’s ability to form stable complexes with various drugs enhances their solubility and bioavailability. Research indicates that these formulations can improve the therapeutic index of chemotherapeutic agents by targeting them directly to tumor sites .
Synthesis of Peptides
Building Block in Peptide Synthesis
In peptide chemistry, this compound serves as a valuable building block due to its functional groups that allow for easy incorporation into peptide chains. Its use in solid-phase peptide synthesis has been documented, where it facilitates the introduction of piperazine moieties into peptide sequences, potentially leading to novel therapeutic peptides .
Case Studies
相似化合物的比较
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structure : Differs by an acetic acid substituent at the 1-position of the piperazine ring.
- Molecular Formula : C₂₁H₂₂N₂O₄ (MW: 366.42 g/mol) .
- Applications : Used in linker chemistry for bioconjugation due to its carboxylate reactivity .
- Key Difference : Enhanced solubility in polar solvents compared to the parent compound due to the acetic acid group .
1-(tert-Butoxycarbonyl)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic Acid (CAS: 218278-58-1)
- Structure : Contains both Fmoc and tert-butoxycarbonyl (Boc) protecting groups.
- Molecular Formula : C₂₅H₂₈N₂O₆ (MW: 452.5 g/mol) .
- Applications : Dual protection allows sequential deprotection in multi-step syntheses, ideal for branched peptide architectures .
- Key Difference : Boc groups enhance stability under acidic conditions, whereas Fmoc is base-labile .
Piperidine and Pyrrolidine Derivatives
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic Acid (CAS: 747393-31-3)
- Structure : Replaces the piperazine ring with a piperidine ring (six-membered, one nitrogen).
- Molecular Formula: C₂₁H₂₁NO₄ (MW: 351.40 g/mol) .
- Applications : Used in constrained peptide design to modulate backbone rigidity .
- Key Difference : Reduced hydrogen-bonding capacity compared to piperazine derivatives .
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid (CAS: 285996-72-7)
Functional Group Variants
4-Fmoc-Piperazine-2-(R)-carboxylic Acid (CAS: 738625-30-4)
- Structure : Stereoisomer (R-configuration) at the 2-position carboxylic acid.
- Molecular Formula : C₂₀H₂₀N₂O₄ (MW: 352.38 g/mol) .
- Applications : Critical for chiral resolution in asymmetric synthesis.
- Key Difference : Enantiomeric purity (>95%) impacts binding affinity in receptor-ligand interactions .
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperazin-1-yl)acetic Acid (CAS: 1119449-40-9)
- Structure : Incorporates a ketone group at the 2-position of the piperazine ring.
- Molecular Formula : C₂₁H₂₀N₂O₅ (MW: 380.40 g/mol) .
- Applications : Used in metalloenzyme inhibitor design.
- Key Difference : The ketone group facilitates coordination to metal ions, unlike the carboxylic acid analogue .
Comparative Data Tables
Table 1: Physicochemical Properties
Research Findings and Trends
- Stability: Boc/Fmoc dual-protected derivatives (e.g., 218278-58-1) exhibit superior stability in multi-step syntheses compared to mono-protected analogues .
- Solubility : Acetic acid derivatives (e.g., 180576-05-0) show improved aqueous solubility, making them preferable for bioconjugation .
- Chiral Impact : Enantiomeric purity in 738625-30-4 significantly affects biological activity, with (R)-isomers showing higher target affinity .
准备方法
General Synthetic Strategy
The synthesis of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid typically involves:
Step 1: Protection of the Piperazine Nitrogen(s)
The piperazine ring contains two nitrogen atoms that can be selectively protected. The first step usually involves protecting one nitrogen with a Boc group (tert-butyloxycarbonyl) to prevent unwanted side reactions.Step 2: Introduction of the Fmoc Group
The second nitrogen is then protected with the Fmoc group by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.Step 3: Functionalization of the Carboxylic Acid
The carboxylic acid at the 2-position of the piperazine ring is either introduced or retained, depending on the starting material, and may be purified as the free acid or as a hydrochloride salt.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Piperazine-2-carboxylic acid + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Selective Boc protection of one nitrogen on piperazine ring |
| 2 | Boc-protected piperazine + Fmoc-Cl, base (e.g., sodium carbonate or sodium bicarbonate), aqueous/organic biphasic system, 0–25°C | Introduction of Fmoc protecting group on the second nitrogen |
| 3 | Work-up: extraction, purification by crystallization or chromatography | Isolation of this compound as free acid or hydrochloride salt |
Reaction Mechanism Insights
- Boc Protection: The Boc group is introduced via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a base to scavenge the released acid.
- Fmoc Protection: The Fmoc chloride reacts with the secondary amine under mild basic conditions, forming a carbamate linkage that is stable under neutral and basic conditions but removable under mildly basic conditions (e.g., piperidine treatment).
- Carboxylic Acid Stability: The carboxylic acid group remains intact throughout the protection steps, allowing for further synthetic transformations or direct use in peptide coupling.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Piperazine-2-carboxylic acid or derivatives | Purity affects yield |
| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) | Stoichiometric or slight excess |
| Boc Protection Base | Triethylamine or similar organic base | Controls reaction pH |
| Fmoc Protection Reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Moisture sensitive |
| Fmoc Protection Base | Sodium carbonate or bicarbonate | Mildly basic aqueous conditions |
| Solvent | Dichloromethane, dioxane, or biphasic aqueous-organic | Solubility considerations |
| Temperature | 0–25°C | Prevents side reactions |
| Purification | Crystallization or column chromatography | Ensures high purity |
| Yield | Typically 60–85% overall | Depends on scale and conditions |
Research Findings and Industrial Considerations
- The selective protection of piperazine nitrogens is critical to avoid over-protection or side reactions, which can reduce yield and complicate purification.
- The Fmoc group is favored in peptide synthesis due to its ease of removal under mild basic conditions, making this compound a valuable intermediate.
- Industrial synthesis often employs continuous flow reactors or optimized batch processes to improve reproducibility and scalability.
- The compound is typically isolated as a hydrochloride salt to enhance stability and handling.
- Safety protocols emphasize handling under inert atmosphere and moisture-free conditions due to the sensitivity of Fmoc chloride and the potential irritant nature of intermediates.
常见问题
What are the key synthetic routes for 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential protection of the piperazine ring. A common route begins with Fmoc protection using fluorenylmethanol and a base (e.g., NaH), followed by Boc protection with tert-butyl chloroformate in the presence of triethylamine . Critical parameters include:
- Temperature : Reactions are often conducted at 289–298 K to minimize side reactions .
- Solvent selection : Acetone or dichloromethane is used for optimal solubility and regioselectivity .
- Purification : Chromatography or recrystallization ensures >95% purity, with yields ranging from 55–75% depending on stepwise efficiency .
Table 1 : Comparative synthesis yields under varying conditions
| Step | Solvent | Temperature (K) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc protection | Acetone | 289–298 | 70 | 95 |
| Boc protection | DCM | 298 | 55 | 98 |
How can researchers confirm the stereochemical integrity of this compound during synthesis?
The (S)-configuration at the chiral center is verified via:
- X-ray crystallography : Used to resolve ambiguities in regioselectivity and confirm absolute stereochemistry (e.g., Flack parameter refinement ).
- Chiral HPLC : Separates enantiomers using chiral stationary phases .
- Optical rotation : Matches values reported for validated intermediates (e.g., [α]D = +12.5° in methanol) .
What are the advantages of dual Fmoc/Boc protection in this compound’s applications?
Dual protection enables selective deprotection :
- Boc groups are acid-labile (removed with TFA), while Fmoc groups are base-sensitive (cleaved with piperidine) .
- This allows sequential functionalization of the piperazine ring, critical for peptide synthesis and drug-conjugate development .
How do structural analogs differ in reactivity, and what methodologies resolve contradictory bioactivity data?
Table 2 : Key analogs and their properties
| Compound | Structural Difference | Bioactivity (vs. Target) |
|---|---|---|
| (S)-4-(tert-Boc)piperazine-2-carboxylic acid | Lacks Fmoc group | Reduced enzyme inhibition |
| (S)-1-Fmoc-4-methylpiperazine-2-carboxylic acid | Methyl vs. Boc group | Enhanced antimicrobial activity |
Contradictions in bioactivity (e.g., antimicrobial assays ) arise from varying assay conditions (e.g., pH, bacterial strains). Dose-response studies and standardized protocols (e.g., CLSI guidelines) mitigate discrepancies .
What advanced techniques improve regioselectivity in mono-protected piperazine synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves regioselectivity by 20% .
- Sonochemistry : Enhances mixing efficiency in heterogeneous reactions .
- Flow chemistry : Enables precise control of temperature and reagent ratios for scalable synthesis .
How does this compound interact with biological targets, and what assays validate these mechanisms?
- Enzyme inhibition : Tested via fluorescence polarization assays targeting proteases or kinases .
- Protein-ligand binding : Surface plasmon resonance (SPR) quantifies binding affinity (e.g., KD = 1.2 µM for a kinase target) .
- Cellular uptake : Radiolabeled analogs (e.g., ³H-tagged) track intracellular accumulation in cancer cell lines .
What are the critical stability considerations for long-term storage?
- Temperature : Store at 263–277 K to prevent Fmoc cleavage .
- Moisture sensitivity : Desiccate with silica gel to avoid hydrolysis of the Boc group .
- Light protection : Amber vials prevent fluorenyl group degradation .
How can computational modeling predict degradation pathways or bioactivity?
- DFT calculations : Identify electron-deficient sites prone to hydrolysis (e.g., carbamate bonds) .
- Molecular docking : Predicts binding modes with enzymes (e.g., SARS-CoV-2 main protease) .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments .
What strategies address low yields during scale-up from mg to gram quantities?
- Catalyst optimization : Pd/C or Ni catalysts improve hydrogenation efficiency .
- Byproduct suppression : Additives like DMAP reduce carbamate dimerization .
- Continuous crystallization : Ensures uniform particle size and purity >98% .
How do researchers validate the absence of toxic metabolites in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
